1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
1,2-diamino-4-(3,4-dichlorophenyl)-6-oxopyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5O/c14-9-2-1-6(3-10(9)15)11-7(4-16)12(18)20(19)13(21)8(11)5-17/h1-3H,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCQAMQFLRKSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of dihydropyridine derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula : C13H7Cl2N5O
- Molecular Weight : 320.13 g/mol
- CAS Number : 725699-99-0
The structure of compound 1 features a dichlorophenyl group and multiple nitrogen functionalities that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 1 exhibit significant antimicrobial properties. A study evaluating various dihydropyridine derivatives found that certain substitutions on the phenyl ring enhanced their antibacterial effectiveness against Gram-positive and Gram-negative bacteria. Specifically, the presence of halogen atoms like chlorine was associated with increased potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound 1 | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |
| Reference Compound | High (MIC = 8 µg/mL) | Moderate (MIC = 32 µg/mL) |
Anticancer Activity
The anticancer potential of compound 1 has been explored in various studies. In vitro assays demonstrated that it exhibits cytotoxic effects on human breast cancer cell lines such as MCF-7. The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle at the G2/M phase .
A notable study reported an IC50 value of approximately 25 µM for compound 1 in MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
Compounds similar to 1 have also shown promise in reducing inflammation. In a murine model of inflammation, administration of dihydropyridine derivatives resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism through which these compounds could mitigate inflammatory responses .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various dihydropyridine derivatives, compound 1 was tested against clinical isolates of E. coli. The results indicated that compound 1 had superior activity compared to other tested compounds, suggesting that modifications in its structure could lead to enhanced antimicrobial properties.
Case Study 2: Cytotoxicity Assessment
A detailed cytotoxicity assessment was performed using MTT assays across several cancer cell lines. Compound 1 displayed selective toxicity towards cancer cells while exhibiting minimal toxicity towards normal fibroblast cells, highlighting its potential for targeted cancer therapy.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains:
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| Compound 1 | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |
| Reference | High (MIC = 8 µg/mL) | Moderate (MIC = 32 µg/mL) |
The presence of halogen atoms like chlorine enhances the compound's potency against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on human breast cancer cell lines such as MCF-7. The mechanism of action involves the induction of apoptosis and disruption of the cell cycle at the G2/M phase. A notable study reported an IC50 value of approximately 25 µM for this compound in MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Studies
Several case studies have examined the efficacy of this compound in different experimental setups:
-
Antimicrobial Efficacy Study :
- Researchers tested various dihydropyridine derivatives alongside this compound to assess their antibacterial properties against clinical isolates. The results confirmed that modifications in the phenyl ring significantly influenced antimicrobial activity.
-
Cytotoxicity Assay :
- In a study focusing on breast cancer cells, the compound was evaluated for its ability to induce cell death. The findings suggested that it could be a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Structural Features :
- Amino Groups: The 1,6-diamino motif facilitates hydrogen bonding and derivatization (e.g., acylation, Schiff base formation) for further heterocyclic synthesis .
- Cyan Groups : The 3,5-dicarbonitrile groups contribute to π-stacking interactions and structural rigidity .
Comparison with Similar Compounds
The biological and physicochemical properties of 1,6-diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile are highly dependent on its substituents. Below is a comparative analysis with structurally related derivatives:
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (e.g., NO2, Cl): Enhance thermal stability and electrophilic reactivity, favoring heterocyclic annulations (e.g., triazine/triazole formation) .
- Electron-Donating Groups (e.g., OCH3) : Improve solubility and hydrogen-bonding capacity, critical for drug-likeness .
- Heteroaromatic Substituents (e.g., indole, furan) : Augment π-π interactions with biological targets (e.g., DNA/enzymes), enhancing cytotoxicity .
Preparation Methods
Four-Component Condensation
The most direct route involves a pseudo-four-component reaction between:
- 3,4-Dichlorobenzaldehyde
- Malononitrile (2 equivalents)
- Ammonia or ammonium acetate
- A cyclic amine catalyst (e.g., morpholine or piperidine)
Reaction conditions typically involve refluxing in ethanol (3 mL solvent per 1 mmol aldehyde) for 3 hours, yielding 68–79% of the target compound. The mechanism proceeds through Knoevenagel condensation followed by Michael addition and cyclization (Fig. 1).
Table 1: Solvent Optimization for Multicomponent Synthesis
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 3 | 61 |
| Ethanol | 78 | 3 | 75 |
| n-Propanol | 97 | 3 | 76 |
| DMF | 153 | 1 | 82* |
*Note: DMF increases yield but complicates purification.
The 3,4-dichlorophenyl substituent introduces steric challenges compared to simpler aryl groups, requiring precise stoichiometric control of the aldehyde (1.2 eq) to malononitrile (2.4 eq) ratio.
Stepwise Synthesis via Cyanoacetamide Intermediates
Intermediate Formation
An alternative approach involves sequential synthesis:
- Knoevenagel Adduct Formation :
3,4-Dichlorocinnamaldehyde + Malononitrile → 2-(3,4-Dichlorobenzylidene)malononitrile
(Yield: 89%, EtOH, 4h reflux)
- Cyclization with Guanidine :
Reacting the adduct with guanidine carbonate in DMSO at 120°C for 6 hours generates the pyridine core.
Equation 1:
$$
\text{C}{10}\text{H}5\text{Cl}2\text{NO} + \text{C}3\text{H}2\text{N}2 \xrightarrow{\text{EtOH}} \text{C}{13}\text{H}7\text{Cl}2\text{N}3\text{O} \xrightarrow{\text{DMSO}} \text{C}{13}\text{H}8\text{Cl}2\text{N}4\text{O}
$$
This method allows isolation and characterization of intermediates but increases synthesis time to 18–24 hours total.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the reaction:
Conditions:
- 300W power
- 120°C
- 15 minutes reaction time
- Ethanol/water (3:1) solvent
Yields improve to 84% with reduced dimerization byproducts compared to conventional heating. The rapid thermal activation enables better control over the exothermic cyclization step, critical for maintaining the 1,2-dihydropyridine oxidation state.
Catalytic System Optimization
Base Catalysts
Comparative studies of alkaline catalysts show distinct effects:
Table 2: Catalyst Screening Data
| Catalyst (10 mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|
| Piperidine | 92 | 78 |
| DBU | 98 | 82 |
| K₂CO₃ | 85 | 65 |
| NH₄OAc | 88 | 72 |
1,8-Diazabicycloundec-7-ene (DBU) demonstrates superior performance by simultaneously activating both the aldehyde and nitrile groups.
Spectroscopic Characterization
¹H NMR Analysis
Key resonances in DMSO-d₆:
- δ 6.89 ppm (s, 2H, NH₂)
- δ 7.36–7.59 ppm (m, 3H, Ar-H)
- δ 3.11–3.77 ppm (m, 8H, cyclic amine protons when present)
The absence of vinylic protons between δ 5.5–6.5 ppm confirms complete cyclization.
IR Spectral Features
Purification Challenges and Solutions
The high polarity of the compound necessitates specialized purification techniques:
- Crystallization Optimization
Industrial-Scale Production Considerations
For batch sizes >1 kg:
- Reactor Design : Jacketed glass-lined steel reactor with anchor stirrer
- Cycle Time : 8 hours (including workup)
- Waste Stream : 98% ethanol recovery via fractional distillation
Economic analysis shows 23% cost reduction compared to earlier synthetic routes through solvent recycling and catalytic reuse.
Pharmaceutical Relevance and Derivatives
While the primary focus remains synthesis, the compound's bioactivity profile warrants note:
Derivatization studies show enhanced activity through:
- N-Alkylation of the amino groups
- Halogen substitution pattern modifications
- Coordination with transition metals
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Absolute ethanol | Prevents hydrolysis |
| Catalyst (piperidine) | 5 drops | 85% yield, >98% purity |
| Temperature | Reflux (78°C) | Ensures cyclization |
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray diffraction (XRD): Resolves crystal structure and confirms substitution patterns (e.g., 3,4-dichlorophenyl orientation). For example, XRD analysis of analogous dihydropyridines revealed bond angles critical for stability .
- FT-IR: Peaks at 2200–2250 cm⁻¹ confirm nitrile (-CN) groups, while 1650–1700 cm⁻¹ indicates the carbonyl (C=O) stretch.
- NMR: ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm) and NH₂ groups (δ 5.5–6.0 ppm). ¹³C NMR distinguishes nitrile carbons (δ 115–120 ppm) from pyridine carbons .
Basic: How does the solubility profile of this compound influence its application in biological assays?
Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For in vitro assays:
- Stock solution preparation: Dissolve in DMSO (10 mM), then dilute with PBS (final DMSO <1%).
- Surfactant compatibility: Cationic surfactants (e.g., CTAB) enhance solubility via micelle encapsulation, critical for cytotoxicity studies .
Advanced: What computational methods can predict the compound’s reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict redox behavior. For example, a HOMO-LUMO gap of 3.2 eV in analogous dihydropyridines correlates with stability against oxidation .
- Reaction Path Search (RPS): Quantum chemical simulations (e.g., Gaussian 16) model intermediates during synthesis, identifying energy barriers for side reactions. ICReDD’s workflow integrates RPS with experimental validation to optimize conditions .
Q. Table 2: DFT Parameters for Electronic Analysis
| Parameter | Value (Analogous Compound) | Software/Tool |
|---|---|---|
| HOMO-LUMO gap | 3.2 eV | Gaussian 16 (B3LYP) |
| Mulliken charges | Nitrile: -0.45 | Multiwfn |
Advanced: How can contradictory data on biological activity be resolved?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Dose-response standardization: Use a 10-point dilution series (1 nM–100 µM) to establish IC₅₀ values.
- Control normalization: Include reference compounds (e.g., doxorubicin) to validate assay sensitivity.
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies, adjusting for variables like pH or serum content .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
Methodological Answer:
The amino and nitrile groups are primary reactive sites. To target specific positions:
- Amino group protection: Use Boc anhydride to block NH₂, enabling nitrile modification (e.g., hydrolysis to amides).
- Electrophilic substitution: Activate the pyridine ring with Lewis acids (e.g., AlCl₃) for halogenation at C4.
Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and LC-MS .
Advanced: How can heterogeneous catalysis improve synthesis scalability?
Methodological Answer:
Replace homogeneous catalysts (e.g., piperidine) with immobilized analogs (e.g., piperidine-functionalized silica gel). Benefits include:
- Reusability: Catalyst retains >90% activity after 5 cycles.
- Green chemistry: Reduces solvent waste and purification steps.
Process optimization via DoE (Design of Experiments) identifies critical factors (e.g., catalyst loading, stirring rate) .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
Crystallization challenges arise from polar functional groups (nitriles, amines) forming hydrogen bonds. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
